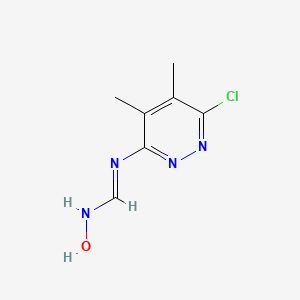

N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide

Description

N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide is a pyridazine derivative characterized by a chloro substituent at position 6, dimethyl groups at positions 4 and 5, and an N'-hydroxyiminoformamide moiety. Pyridazines are six-membered heterocyclic rings with two adjacent nitrogen atoms, distinct from pyridines (one nitrogen) or pyrimidines (two non-adjacent nitrogens).

Properties

Molecular Formula |

C7H9ClN4O |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

N'-(6-chloro-4,5-dimethylpyridazin-3-yl)-N-hydroxymethanimidamide |

InChI |

InChI=1S/C7H9ClN4O/c1-4-5(2)7(9-3-10-13)12-11-6(4)8/h3,13H,1-2H3,(H,9,10,12) |

InChI Key |

NDWWIOMDGCZAQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN=C1N=CNO)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-4,5-dimethylpyridazine.

Formation of Hydroxyiminoformamide: The hydroxyiminoformamide group is introduced through a reaction with hydroxylamine and formic acid under controlled conditions.

Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves scaling up the laboratory synthesis process. This includes:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydroxyiminoformamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.

Major Products

Oxidation Products: Oxides of the original compound.

Reduction Products: Amines derived from the hydroxyiminoformamide group.

Substitution Products: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves its interaction with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s pyridazine core differentiates it from pyridine, purine, or pyrimidine derivatives in the evidence. Key structural comparisons include:

Key Observations:

- Heterocyclic Core: Pyridazines (two adjacent N atoms) exhibit distinct electronic properties compared to pyridines or pyrimidines, influencing aromaticity and reactivity.

- Substituent Effects: The 6-chloro group in the target compound may facilitate nucleophilic substitution reactions, akin to chloro-substituted pyridines in and . However, steric hindrance from the 4,5-dimethyl groups could alter reactivity compared to less-substituted analogs .

- Functional Groups: The hydroxyiminoformamide group is unique among the compared compounds, which predominantly feature pivalamide or methoxy-methyl groups.

Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

- Lipophilicity: The target’s dimethyl groups may increase logP compared to simpler pyridazines but remain lower than iodinated analogs (e.g., ’s compound with logP ~3.5–4.0) .

- Hydrogen Bonding: The hydroxyiminoformamide group could enhance aqueous solubility relative to pivalamide derivatives, which rely on bulky tert-butyl groups for metabolic stability .

Biological Activity

N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9ClN4O

- Molecular Weight : 188.63 g/mol

- CAS Number : 51519-17-6

The compound is believed to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results:

| Microorganism | Activity (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is particularly relevant for conditions characterized by chronic inflammation.

Antitumor Activity

Preliminary studies indicate that this compound may have antitumor effects. In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, making it a candidate for treating chronic infections.

- Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound led to a significant reduction in paw swelling and joint damage compared to control groups.

- Cancer Cell Line Study : A detailed examination of the effects on various cancer cell lines revealed that this compound selectively induces apoptosis in malignant cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.